2-(4-Bromoanilino)propanoic acid
Description
Overview of Anilino-Substituted Carboxylic Acids in Chemical Research
Anilino-substituted carboxylic acids, a subset of N-substituted carboxylic acids, feature an aniline (B41778) group attached to the carboxylic acid structure. wikipedia.org These compounds have been the subject of extensive research due to their diverse biological activities and utility as building blocks in organic synthesis. nih.govresearchgate.net The presence of the aniline moiety allows for a wide range of structural modifications, influencing the compound's electronic properties, lipophilicity, and steric profile. researchgate.net Researchers have explored these derivatives for various applications, including the development of novel therapeutic agents. nih.govnih.gov
Significance of Bromine Functionality in Organic Molecules
The incorporation of bromine into organic molecules imparts unique chemical properties. samaterials.com Bromine is a halogen that can alter a molecule's reactivity and biological activity. albemarle.comwikipedia.org Its presence can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Furthermore, the carbon-bromine bond can participate in various chemical reactions, making brominated compounds valuable intermediates in organic synthesis. wikipedia.orgacs.org In some instances, the bromine atom itself can be crucial for a molecule's intended biological function, including its use in flame retardants and pharmaceuticals. albemarle.comwikipedia.org
Scope and Research Significance of 2-(4-Bromoanilino)propanoic Acid in Contemporary Organic Chemistry and Chemical Biology
This compound, as a specific example of an anilino-substituted carboxylic acid bearing a bromine atom, stands at the intersection of these two important classes of organic compounds. Its structure, featuring a chiral center at the second carbon of the propanoic acid chain, a secondary amine linkage, and a bromine-substituted phenyl ring, suggests a rich chemical landscape for exploration.
The research significance of this compound lies in its potential as a scaffold for the synthesis of more complex molecules and as a candidate for biological screening. The interplay between the propanoic acid, the bromoaniline moiety, and the stereochemistry of the molecule makes it a compelling target for studies in medicinal chemistry, materials science, and chemical biology. The investigation of its properties and reactivity can provide valuable insights into the structure-activity relationships of related compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJQKSLTMPDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 4 Bromoanilino Propanoic Acid
Direct Synthesis Routes for 2-(4-Bromoanilino)propanoic Acid
Direct synthesis methods offer a straightforward approach to the target molecule, often involving the coupling of readily available precursors.
Approaches Involving 4-Bromoaniline (B143363) as a Precursor
A primary and widely utilized strategy for the synthesis of this compound involves the direct reaction of 4-bromoaniline with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction between 4-bromoaniline and a 2-halopropanoic acid, such as 2-bromopropanoic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Another approach involves the Mannich reaction, where 4-bromoaniline can act as the aromatic amine component. chemicalbook.com This three-component reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-bromoaniline. chemicalbook.com This method allows for the introduction of a bromine substituent into the resulting β-amino ketone product, which can then be further modified to yield the desired propanoic acid derivative. chemicalbook.com
To enhance the efficiency and selectivity of these reactions, protection of the amino group of 4-bromoaniline may be employed. A common protecting group is the tert-butyldimethylsilyl (TBS) group. The N-TBS protection of 4-bromoaniline can be achieved under mild conditions using methyllithium (B1224462) and TBS-Cl in an environmentally friendly solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemicalbook.com The protecting group can be efficiently removed later using silica (B1680970) gel in a mixture of ethanol (B145695) and water. chemicalbook.com
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |
| 4-Bromoaniline | 2-Bromopropanoic Acid | Nucleophilic Substitution | Base catalyst |
| 4-Bromoaniline | Aromatic aldehyde, Alkyl ketone | Mannich Reaction | Acid catalyst (e.g., camphor-10-sulfonic acid) |
| N-TBS-4-bromoaniline | 2-Halopropanoic acid derivative | Nucleophilic Substitution | Deprotection step required |
Stereoselective Synthesis of Chiral Isomers
The synthesis of specific chiral isomers of this compound is crucial for applications where stereochemistry plays a vital role, such as in the development of pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule. nih.govthieme.com
One strategy for achieving enantioselectivity involves the use of chiral auxiliaries. For instance, 3-acyl-1,3-oxazolidin-2-ones can be used to derive enolates which then undergo electrophilic attack. rsc.org This method allows for the preparation of 2-substituted 3-aminopropanoic acid derivatives with high enantioselectivity. rsc.org
Another approach is to start with a chiral precursor, such as L-alanine. The diazotization of L-alanine can yield (2S)-bromopropanoic acid. youtube.com This reaction is noteworthy for proceeding with retention of stereochemistry, which is explained by an intramolecular nucleophilic attack of the carboxylate group on the diazonium intermediate, followed by an SN2 attack by the bromide ion. youtube.com The resulting chiral 2-bromopropanoic acid can then be reacted with 4-bromoaniline to produce the desired enantiomerically pure this compound.
Indirect Synthetic Pathways via Related Intermediates
Indirect synthetic routes provide alternative strategies for the synthesis of this compound, often by constructing the molecule in a stepwise manner.
Synthesis of Propanoic Acid Derivatives with Anilino Moieties
This approach focuses on first creating the anilino-propanoic acid scaffold and then introducing the bromine atom in a later step. The synthesis of 2-anilinopropanoic acid derivatives can be achieved through various methods. For example, the reaction of aniline (B41778) with a 2-halopropanoic acid ester, followed by hydrolysis of the ester, can yield the desired anilino-propanoic acid.
The synthesis of amino acid derivatives of p-aminobenzoic acid and 2,6-xylidine has been described using the carbodiimide (B86325) method and the method of mixed anhydrides. nih.gov These methods could potentially be adapted for the synthesis of 2-anilinopropanoic acid derivatives.
Introduction of Bromine Functionality onto Anilino-Propanoic Acid Scaffolds
Once the 2-anilinopropanoic acid scaffold is in hand, the next step is the selective introduction of a bromine atom at the para-position of the aniline ring. Electrophilic aromatic substitution is the key reaction here.
The bromination of aniline and its derivatives is a well-established transformation. khanacademy.orgyoutube.com However, the high reactivity of the amino group can lead to multiple bromination products. youtube.com To achieve selective para-bromination, the reactivity of the amino group can be tempered by converting it into an amide, such as an acetanilide. The acetyl group is electron-withdrawing, which deactivates the ring and directs the incoming electrophile (bromine) primarily to the para position due to steric hindrance at the ortho positions. youtube.comyoutube.com Following bromination, the acetyl group can be removed by hydrolysis to regenerate the amino group, yielding the desired 4-bromoanilino moiety.
Another powerful method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction. libretexts.orglibretexts.org This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org While this method is typically used for bromination at the α-carbon, it highlights a general strategy for the introduction of bromine into carboxylic acid-containing molecules. For the synthesis of this compound, direct bromination of the aromatic ring of 2-anilinopropanoic acid is the more relevant approach.
| Starting Material | Reagent(s) | Key Transformation |
| 2-Anilinopropanoic acid | Acetic anhydride (B1165640), then Br₂/acetic acid, then H₃O⁺/heat | Protection, Bromination, Deprotection |
| 2-Anilinopropanoic acid | N-Bromosuccinimide (NBS) | Electrophilic Bromination |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of this compound synthesis, several strategies can be employed.
The use of environmentally benign solvents is a key aspect of green chemistry. For instance, 2-methyltetrahydrofuran (2-MeTHF) has been utilized as a greener alternative to tetrahydrofuran (B95107) (THF) in the N-TBS protection of 4-bromoaniline. chemicalbook.com Water is also an attractive solvent for certain reactions. For example, the selective bromination of 2-methyl-2-phenylpropanoic acid has been successfully carried out in an aqueous medium. google.com
Catalysis plays a crucial role in green synthesis. The use of catalysts, such as palladium nanocrystals on covalent organic frameworks for Heck cross-coupling reactions involving 4-bromoaniline, can improve reaction efficiency and reduce waste. chemicalbook.com Similarly, the use of camphor-10-sulfonic acid as a catalyst in the Mannich reaction under solvent-free conditions represents a greener approach. chemicalbook.com
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. Designing synthetic routes that maximize atom economy, such as addition reactions, is a key goal. Furthermore, minimizing the use of protecting groups can simplify the synthesis and reduce the number of steps, leading to a more efficient and less wasteful process. chemicalbook.com
| Green Chemistry Principle | Application in Synthesis |
| Use of Greener Solvents | Utilizing 2-MeTHF instead of THF; performing reactions in water. chemicalbook.comgoogle.com |
| Catalysis | Employing catalysts like palladium nanocrystals or camphor-10-sulfonic acid to improve efficiency. chemicalbook.com |
| Atom Economy | Designing reactions that incorporate a high percentage of the starting materials into the final product. |
| Reducing Derivatives | Minimizing the use of protecting groups to shorten the synthetic route. chemicalbook.com |
Aqueous Medium and Solvent-Free Reaction Strategies
The use of aqueous media and solvent-free conditions represents a significant step towards greener and more sustainable chemical syntheses. These approaches aim to reduce or eliminate the reliance on volatile and often toxic organic solvents.
In the context of related structures, the bromination of 2-methyl-2-phenylpropanoic acid to produce 2-(4-bromophenyl)-2-methylpropanoic acid has been successfully carried out in an aqueous medium. patsnap.comgoogle.com This process demonstrates the potential for selective reactions in water, which is a desirable solvent due to its low cost, non-flammability, and environmental benignity. The reaction can proceed under acidic, neutral, or alkaline conditions, offering flexibility in process optimization. google.com A key advantage of this aqueous method is the high selectivity for the para-substituted product, minimizing the formation of ortho and meta isomers. google.com
Solvent-free reaction strategies, often assisted by microwave irradiation, have also been developed for the N-arylation of amino acids. chemsociety.org.ng This technique has proven to be robust and efficient for the synthesis of N-(hetero)aryl amino acids, significantly reducing reaction times and simplifying work-up procedures. chemsociety.org.ng By eliminating the solvent, these methods inherently reduce waste and potential environmental contamination. chemsociety.org.ng For instance, the microwave-assisted reaction between various amino acids and activated halogenobenzenes in the presence of a solid base mixture (K2CO3 and KF) has yielded N-aryl amino acids in good to excellent yields. chemsociety.org.ng
A metal-free, base-induced aryl amination of aryl halides with amino acids has also been reported, where the amino acid itself acts as the nucleophilic aminating agent. researchgate.net This method provides a straightforward route to N-(para-substituted phenyl)amino-2-carboxylic acids. researchgate.net
Atom Economy and Waste Minimization in Related Syntheses
The principles of atom economy and waste minimization are central to the design of modern synthetic routes. jocpr.comprimescholars.com Atom economy, a concept introduced to measure the efficiency of a chemical process, emphasizes the maximization of the incorporation of all reactant atoms into the final desired product. primescholars.comnih.gov
In the synthesis of this compound and its analogues, several strategies contribute to improved atom economy and reduced waste. For example, addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms of the starting materials into the product. nih.gov While not directly an addition reaction, the N-arylation of amino acids can be designed to be highly efficient.
Furthermore, the move towards solvent-free and aqueous reaction conditions directly addresses waste minimization by reducing or eliminating the use of organic solvents, which are a major contributor to chemical waste. chemsociety.org.ng The development of processes that avoid hazardous reagents and minimize the formation of byproducts is also crucial. For instance, the selective bromination in an aqueous medium avoids the use of toxic solvents like carbon tetrachloride and reduces the formation of unwanted isomers, thereby simplifying purification and minimizing waste. google.comgoogle.com
The upcycling of waste nitrogen into amino acids during anaerobic fermentation on biochar is an innovative approach to waste minimization, although not directly applied to the synthesis of this compound, it highlights the broader trend of converting waste streams into valuable chemical products. acs.org Similarly, the aminolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET) to produce precursors for other chemical syntheses demonstrates a commitment to a circular economy in the chemical industry. researchgate.net
Catalytic Systems in the Synthesis of this compound and Analogues
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both transition metal-catalyzed and acid/base-catalyzed reactions have been extensively utilized to facilitate the formation of the crucial C-N bond and other key transformations.
Transition Metal-Catalyzed Reactions, including Suzuki Cross-Coupling for analogous structures
Transition metal catalysis is a powerful tool for the formation of C-N bonds in the synthesis of N-aryl amino acids. While specific examples for the direct synthesis of this compound are not detailed in the provided context, the synthesis of analogous N-aryl β-amino acid derivatives has been achieved via Cu(II)-catalyzed asymmetric 1,4-reduction in air. nih.gov This method utilizes a stable and inexpensive reductant, polymethylhydrosiloxane (B1170920) (PMHS), and proceeds with high yields and excellent enantioselectivities. nih.gov
The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a cornerstone of modern organic synthesis and is highly relevant for creating C-C bonds in analogous structures. While not directly forming the C-N bond of the target molecule, it is instrumental in synthesizing precursors. For example, the Suzuki reaction can be used to couple a borylated aromatic ring with an aryl halide, a key step in building more complex molecular frameworks. The Miyaura borylation, which involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B2pin2) with aryl halides, is a common method to prepare the necessary boronic esters for Suzuki coupling. mdpi.com This reaction is valued for its mild conditions and broad functional group tolerance. mdpi.com
Furthermore, nanoporous gold has been employed as a heterogeneous catalyst for the borylation of C(sp3)–O bonds in dialkyl ethers, offering a novel route to alkylboron compounds which are versatile synthetic intermediates. acs.org
Acid and Base Catalysis in Related Propanoic Acid Syntheses
Acid and base catalysis are fundamental in a variety of reactions relevant to the synthesis of this compound and its analogues.
Base-induced aryl amination reactions provide a metal-free alternative for the synthesis of N-aryl amino acids. mdpi.comresearchgate.net In these reactions, a base is used to deprotonate the amino acid, which then acts as a nucleophile, attacking the aryl halide. researchgate.net For instance, the reaction of 4-substituted fluorobenzenes with various amino acids in the presence of a base can yield N-aryl amino acids. mdpi.com
In the synthesis of pyrrole (B145914) derivatives in an aqueous medium, 1,4-diaza-bicyclo[2.2.2]octane (DABCO), an organic base, has been used as a catalyst. scirp.org While not a direct synthesis of the target compound, this illustrates the utility of base catalysis in aqueous environments for related heterocyclic syntheses.
Acid catalysis is also crucial in several synthetic steps. For example, the synthesis of 2-bromopropionic acid can be achieved from alanine (B10760859) via a reaction with potassium bromide and hydrobromic acid, followed by the addition of sodium nitrite. sciencemadness.org Another method involves the reaction of propionic acid with phosphorus tribromide, a process that proceeds through an acyl bromide intermediate. youtube.com The hydrolysis of the resulting 2-bromopropionyl bromide to 2-bromopropionic acid is the final step. youtube.com
Derivatization Strategies for Analytical and Functionalization Purposes
Derivatization is a key strategy employed to modify the structure of a molecule for various purposes, including enhancing its detectability in analytical methods or for further functionalization to create new compounds with desired properties.
Targeted Derivatization of Carboxylic Acid Moieties for Enhanced Detection
The carboxylic acid group of this compound is a prime target for derivatization to improve its analytical detection. While specific derivatization of this exact compound is not detailed, general strategies for carboxylic acids are widely applicable. For instance, esterification of the carboxylic acid to form a methyl or ethyl ester can increase the volatility of the compound, making it more amenable to analysis by gas chromatography (GC).
In the context of related N-aryl α-amino acids, methyl esters have been synthesized and subsequently hydrolyzed to the corresponding acids. researchgate.net This demonstrates a common derivatization/protection strategy. The synthesis of N-aryl amino acid tert-butyl esters has also been reported, which are useful building blocks for peptide synthesis. researchgate.net These ester derivatives can be readily analyzed by techniques such as NMR and mass spectrometry. researchgate.net
Furthermore, for detection by methods like high-performance liquid chromatography (HPLC) with UV or fluorescence detection, the carboxylic acid can be reacted with a labeling reagent that introduces a chromophore or fluorophore. This significantly enhances the sensitivity of the analysis.
Functionalization at the Bromoanilino Moiety
The bromoanilino moiety of this compound offers two primary sites for chemical modification: the bromine-substituted carbon on the aromatic ring and the secondary amine nitrogen. These sites allow for a range of functionalization reactions, enabling the synthesis of a diverse array of derivatives with potentially unique chemical and biological properties. The reactivity of this moiety is influenced by the interplay between the electron-donating character of the amino group and the electron-withdrawing nature of the bromine atom and the propanoic acid side chain.
Functionalization at the Bromine Atom
The carbon-bromine bond in the 4-position of the aniline ring is a key site for synthetic elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For derivatives of 4-bromoaniline, this reaction has been shown to be highly effective. While specific studies on this compound are not prevalent, the reactivity of similar 4-bromoaniline substrates provides a strong indication of the potential synthetic pathways. For instance, the palladium-catalyzed aerobic and ligand-free Suzuki reaction of 4-bromoaniline with various aryl boronic acids has been demonstrated to proceed with high efficiency in aqueous N,N-dimethylformamide (DMF). researchgate.net This methodology has been successfully applied to couple 4-bromoaniline with aryl boronic acids bearing both electron-donating and electron-withdrawing groups, affording the corresponding biphenyl (B1667301) derivatives in good to excellent yields. researchgate.netresearchgate.net
A comparative kinetic study of the Suzuki reaction highlighted that aryl bromides with electron-donating groups, such as the amino group in 4-bromoaniline, may exhibit slightly lower reactivity compared to those with electron-withdrawing groups. researchgate.net However, the reaction still proceeds effectively. The use of a Pd–poly(AA) hybrid catalyst has been shown to be competent for the coupling of aryl bromides, including 4-bromoaniline, with different phenylboronic acids. researchgate.net Furthermore, micellar Suzuki cross-coupling reactions using catalysts like Pd(dtbpf)Cl₂ in water have been developed, offering an environmentally friendly approach for the coupling of bromoanilines with thiophene (B33073) boronic acids. mdpi.comunimib.it
| Catalyst/Ligand | Base | Solvent | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 4-Bromoaniline, Phenylboronic acid | 4-Aminobiphenyl | 95 | researchgate.net |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 4-Bromoaniline, 4-Methylphenylboronic acid | 4-Amino-4'-methylbiphenyl | 98 | researchgate.net |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 4-Bromoaniline, 4-Methoxyphenylboronic acid | 4-Amino-4'-methoxybiphenyl | 96 | researchgate.net |
| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 4-Bromoaniline, 2-Thienylboronic acid | 4-(Thiophen-2-yl)aniline | 98 | mdpi.comunimib.it |
Ullmann Condensation:
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org Traditionally, these reactions require high temperatures and polar solvents. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N coupling and can be an alternative to the Buchwald-Hartwig amination. wikipedia.org While modern methods have been developed with soluble copper catalysts and milder conditions, the classical approach demonstrates the feasibility of arylating the bromo position. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction could be employed to introduce a substituted amino group at the 4-position of the bromoanilino moiety, further diversifying the molecular structure. The choice of palladium precursor and ligand is crucial for the success of this transformation.
Functionalization at the Nitrogen Atom
The secondary amine in the this compound structure is also a site for functionalization, allowing for N-alkylation and N-acylation reactions.
N-Alkylation:
N-alkylation of the secondary amine can be achieved using various alkylating agents. For instance, the N-methylation of aniline can be accomplished with methanol (B129727) at elevated temperatures over an acid catalyst. wikipedia.org More general methods for N-alkylation of imides and other amines have been developed using mechanochemistry, which offers a solvent-free and efficient alternative to classical solution-based methods. beilstein-journals.org These methods could potentially be adapted for the N-alkylation of this compound, though care must be taken to avoid competing reactions at the carboxylic acid group.
N-Acylation:
N-acylation of the aniline nitrogen can be readily accomplished using acylating agents such as acetyl chloride or acetic anhydride. wikipedia.org To control the reactivity and prevent multiple acylations or reactions at other sites, protection of the amino group might be necessary. For example, the reaction of aniline with acetyl chloride is a standard method to produce acetanilide, demonstrating the feasibility of this transformation. wikipedia.org This modification would yield an amide derivative, altering the electronic properties of the bromoanilino moiety.
Spectroscopic Characterization and Elucidation of Molecular Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(4-Bromoanilino)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's carbon and hydrogen framework.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the electron-withdrawing nature of the carbonyl group. libretexts.org Consequently, it is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 12.0 ppm. libretexts.orgnagwa.com The broadness of this signal is a result of hydrogen bonding and chemical exchange. libretexts.org
Aromatic Protons (-C₆H₄-): The protons on the benzene (B151609) ring are in an aromatic environment and will appear in the range of 6.5-8.0 ppm. libretexts.org The substitution pattern on the ring—a bromine atom and an amino group—breaks the symmetry. The protons ortho to the electron-donating amino group will be more shielded (shifted upfield) than the protons ortho to the electron-withdrawing bromine atom. This results in a complex splitting pattern, likely two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Amine Proton (-NH-): The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature but typically falls within a broad range, potentially around 5.0-8.0 ppm. researchgate.net
Methine Proton (-CH-): The proton on the carbon adjacent to both the nitrogen and the carboxyl group will be a multiplet, specifically a quartet, due to splitting by the three protons of the neighboring methyl group (n+1 rule). docbrown.info Its chemical shift is predicted to be in the 3.5-4.5 ppm range, shifted downfield by the adjacent electronegative nitrogen and carbonyl group.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, split by the single methine proton. docbrown.info These protons are in a more shielded, aliphatic environment and are expected to resonate further upfield, likely in the 1.5-2.0 ppm region. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet | Highly deshielded; signal disappears upon D₂O exchange. docbrown.info |
| Aromatic (Ar-H) | 6.5 - 7.5 | Two Doublets | Characteristic AA'BB' system for 1,4-disubstitution. |
| -NH- | 5.0 - 8.0 | Broad Singlet | Chemical shift is highly variable and dependent on conditions. |
| -CH- | 3.5 - 4.5 | Quartet | Split by the -CH₃ group. |
| -CH₃ | 1.5 - 2.0 | Doublet | Split by the -CH- group. |
Carbon-13 (¹³C) NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm. libretexts.orgdocbrown.info
Aromatic Carbons (-C₆H₄-): Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be shifted upfield relative to the other substituted carbon due to the heavy atom effect, appearing around 115-125 ppm. The carbon atom bonded to the nitrogen (C-N) will appear further downfield, around 140-150 ppm. The two pairs of equivalent unsubstituted aromatic carbons will appear in the typical aromatic region of 115-135 ppm.
Methine Carbon (-CH-): This carbon, attached to the nitrogen and the carbonyl group, will resonate in the range of 50-60 ppm.
Methyl Carbon (-CH₃): The aliphatic methyl carbon is the most shielded carbon and will appear at the highest field (furthest upfield), typically between 15-25 ppm. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | 170 - 180 | Most deshielded carbon. wisc.edu |
| Ar-C-N | 140 - 150 | Quaternary aromatic carbon attached to nitrogen. |
| Ar-CH | 115 - 135 | Two signals expected for the non-equivalent CH carbons. |
| Ar-C-Br | 115 - 125 | Quaternary aromatic carbon attached to bromine. |
| -CH- | 50 - 60 | Methine carbon. |
| -CH₃ | 15 - 25 | Most shielded carbon. |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a cross-peak would be expected between the methine (-CH-) proton and the methyl (-CH₃) protons, confirming the propanoic acid fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link each proton signal (e.g., -CH- and -CH₃) to its corresponding carbon signal in the ¹³C NMR spectrum. columbia.edu
Multinuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for metal complexes)
While not applicable to the parent molecule, if this compound were used as a ligand to form organometallic complexes, multinuclear NMR could be used to study the metal center. For example, in a tin (Sn) complex, ¹¹⁹Sn NMR spectroscopy would provide valuable information about the coordination environment, geometry, and coordination number of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of groups attached to it.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. docbrown.info This precision allows for the determination of the exact elemental formula. For this compound (C₉H₁₀BrNO₂), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.
Predicted Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion of this compound would be energetically unstable and undergo fragmentation. libretexts.org Common fragmentation pathways for this structure would include:
Loss of the carboxyl group: Cleavage of the bond next to the carbonyl group could lead to the loss of a •COOH radical (45 Da), resulting in a significant fragment ion. libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and would result in the formation of a stable, resonance-delocalized cation. libretexts.org
Fragmentation of the aniline (B41778) ring: The aromatic ring itself can undergo characteristic fragmentation, although the molecular ion peak for aromatic compounds is often strong due to its stability. libretexts.org
The resulting mass spectrum would be a unique fingerprint, allowing for the confirmation of the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.
Key expected IR absorption bands include:
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infodocbrown.info
N-H Stretch (Secondary Amine): A moderate absorption band is anticipated in the range of 3500-3300 cm⁻¹. Secondary amines typically show a single, sharp N-H stretching band. libretexts.orgopenstax.org
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches are found between 3000 and 2850 cm⁻¹. openstax.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid. docbrown.infolibretexts.org Conjugation with the aromatic ring may slightly lower this frequency. libretexts.org
C-N Stretch: This absorption typically appears in the fingerprint region and can be more difficult to assign definitively.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
The "fingerprint region" of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. docbrown.info
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Secondary Amine | N-H Stretch | 3500 - 3300 | Moderate, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Variable |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C Bending | 1600 - 1450 | Variable |
| C-N | C-N Stretch | Fingerprint Region | Variable |
| C-Br | C-Br Stretch | < 800 | Variable |
Other Spectroscopic Techniques
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the substituted benzene ring. The presence of the amino group and the bromine atom as substituents on the aromatic ring will influence the wavelength of maximum absorption (λmax). For example, a study on propionic acid solutions of TPP (tetraphenylporphyrin) showed distinct absorption features. researchgate.net
Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for distinguishing between these enantiomers and determining their absolute configuration. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule. nih.gov Studies on similar chiral α-aryloxypropanoic acids have successfully used VCD in conjunction with theoretical calculations to determine the absolute configuration of the enantiomers. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in establishing the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is a widely used approach for predicting molecular properties due to its balance of accuracy and computational cost. researchgate.net DFT calculations can determine the optimized geometry of 2-(4-Bromoanilino)propanoic acid, corresponding to its most stable energetic state.
Key parameters that can be derived from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, in a study on 4-bromoanilinium perchlorate, DFT was used to determine these geometrical parameters. mdpi.comresearchgate.net While no specific DFT studies on this compound are available in the surveyed literature, such calculations would be invaluable. The table below illustrates the type of data that would be generated from a DFT analysis of this molecule.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative as no specific studies were found for this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-Br | 1.905 |
| N-H | 1.012 | |
| C=O | 1.215 | |
| C-O | 1.350 | |
| Bond Angle (°) | C-N-C | 125.4 |
| O=C-O | 123.8 | |
| Dihedral Angle (°) | C-C-N-C | 115.2 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are central to drug discovery and design. nih.gov
Prediction of Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their energetic favorability. The results provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
Following docking, the binding affinity, which quantifies the strength of the interaction, can be estimated. Computational approaches like ESMACS and TIES have shown good correlation with experimental binding free energies. nih.gov Although no specific molecular docking studies for this compound were identified, the table below exemplifies the kind of data that such a study would yield.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Note: This data is for illustrative purposes only.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -8.5 | LYS76, GLU91, LEU128 |
| Hypothetical Protease B | -7.2 | ASP25, ILE50, GLY27 |
Investigation of Potential Biological Targets
By performing docking screens against a library of known protein structures, it is possible to identify potential biological targets for a given compound. This "reverse docking" approach can help to elucidate the mechanism of action of a molecule or identify potential off-target effects. Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-target interactions over time, taking into account the flexibility of both the ligand and the target. No such investigations for this compound have been reported in the reviewed literature.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a synthesized compound. biointerfaceresearch.com
Computational prediction of NMR spectra, for instance, has become a valuable tool in structural elucidation, especially for complex molecules. nih.govnih.gov Machine learning approaches are also being developed to accelerate the prediction of NMR and IR spectra. researchgate.netnih.govnih.gov Similarly, IR spectroscopy is a key technique for identifying functional groups, and computational methods can aid in the assignment of vibrational modes. researchgate.netmdpi.comrsc.org
While experimental spectroscopic data for this compound may exist, no computational predictions of its spectroscopic parameters were found in the literature search. The table below illustrates the type of data that would be generated from such a computational study.
Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound (Note: This data is illustrative and not based on specific studies.)
| Spectroscopy Type | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Corresponding Nucleus / Vibrational Mode |
| ¹H NMR | 7.4 (d), 6.8 (d) | Aromatic Protons |
| 4.2 (q) | CH | |
| 1.6 (d) | CH₃ | |
| 11.5 (s) | COOH | |
| ¹³C NMR | 175.0 | C=O |
| 145.0, 132.0, 115.0, 114.0 | Aromatic Carbons | |
| 55.0 | CH | |
| 18.0 | CH₃ | |
| IR | 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 1710 | C=O stretch | |
| 1600, 1500 | C=C stretch (Aromatic) | |
| 1320 | C-N stretch |
Exploration of Biological Activity and Structure Activity Relationships Sar
General Biological Relevance of Anilino and Propanoic Acid Motifs
The anilino and propanoic acid moieties are prevalent structural components in a vast array of biologically active compounds. The anilino group, a substituted aniline (B41778), is a key feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. nih.gov This scaffold is present in several approved anticancer drugs. nih.gov The 2-anilinopyrimidine scaffold, for instance, is a common feature in numerous protein kinase inhibitors. nih.gov
Similarly, the propanoic acid group is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class known as "profens," which includes well-known drugs like ibuprofen (B1674241) and ketoprofen. orientjchem.orgresearchgate.net The carboxylic acid moiety of the propanoic acid is generally considered essential for the anti-inflammatory activity of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.net Modifications to this carboxyl group often lead to a decrease in anti-inflammatory and related activities. researchgate.net Beyond inflammation, arylpropionic acid derivatives have been investigated for a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. researchgate.netresearchgate.netnih.gov The combination of these two motifs in a single molecule, as seen in 2-(4-Bromoanilino)propanoic acid, suggests a potential for diverse pharmacological activities.
Structure-Activity Relationships of this compound and its Analogues
The biological activity of a molecule can be finely tuned by altering its chemical structure. This section explores how substitutions and stereochemistry affect the efficacy of this compound and related compounds.
The nature and position of substituents on the aromatic ring of anilino-containing compounds can significantly influence their biological activity. For instance, in a series of 2-anilino nicotinic acids, a meta-chlorine substitution was suggested to be favorable for COX-1 and COX-2 inhibition based on in silico studies. nih.gov In another study on ketamine ester analogues, it was generally found that 2- and 3-substituted compounds were more active as anesthetics and analgesics than their 4-substituted counterparts. mdpi.com The specific substituent also plays a critical role; for example, while a chloro group was generally well-tolerated, electron-withdrawing groups like CF3 and OCF3 resulted in fewer effective analogues. mdpi.com
In the context of aporphine (B1220529) derivatives, bromo-substitution was found to enhance antiarrhythmic activity, potentially by increasing the lipophilicity of the compounds. mdpi.com Conversely, in a series of 2-anilinotriazolopyrimidines designed as tubulin polymerization inhibitors, increasing the length of an alkyl chain at the para-position of the phenyl ring led to a significant reduction in anticancer activity. nih.gov These examples highlight the nuanced and context-dependent effects of substitution patterns on biological outcomes.
Table 1: Impact of Substitution on Biological Activity of Various Anilino and Propanoic Acid Derivatives
| Compound Series | Substitution Pattern | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-Anilino Nicotinic Acids | meta-Chlorine | Suggested favorable for COX-1/COX-2 inhibition | nih.gov |
| Ketamine Ester Analogues | 2- and 3-substitution vs. 4-substitution | Generally more active | mdpi.com |
| Ketamine Ester Analogues | CF3 and OCF3 groups | Resulted in fewer effective analogues | mdpi.com |
| Aporphine Derivatives | Bromo-substitution | Enhanced antiarrhythmic activity | mdpi.com |
| 2-Anilinotriazolopyrimidines | Increased para-alkyl chain length | Reduced anticancer activity | nih.gov |
Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological properties. The propanoic acid moiety in this compound contains a chiral center at the second carbon. In the broader class of arylpropionic acids, the presence of this chiral center is a well-known feature. researchgate.net For many NSAIDs of this class, one enantiomer is often significantly more active than the other. For instance, (S)-ibuprofen is the active enantiomer responsible for its anti-inflammatory effects.
In the context of NMDA receptor agonists, the stereochemistry is also critical. Studies on 2-amino-3-triazolpropanoic acid analogues and (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives have shown that the (R)-configuration is crucial for their agonist activity at the glycine (B1666218) site of the NMDA receptor. nih.govnih.govnih.gov This highlights the stereospecific nature of the interaction between these ligands and their biological targets.
Mechanistic Insights into Observed Biological Activities
Understanding how a compound exerts its effects at a molecular level is fundamental to drug discovery and development. This section explores the known and potential mechanisms of action for this compound and its analogues, focusing on enzyme inhibition and receptor interactions.
Given the structural motifs present in this compound, it is plausible that it could interact with several classes of enzymes. The anilino group is a common feature in tyrosine kinase inhibitors, and derivatives of 2-anilinopyrimidine have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov
The arylpropionic acid moiety is strongly associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. orientjchem.org NSAIDs containing this motif act by blocking the synthesis of prostaglandins. orientjchem.org Additionally, derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed as potential inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. researchgate.net Other related structures, such as acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov
Table 2: Potential Enzyme Inhibition by Anilino and Propanoic Acid Derivatives
| Enzyme Class | Relevant Compound Scaffold | Biological Role of Enzyme | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | 2-Anilinopyrimidine | Cell cycle regulation | nih.gov |
| Cyclooxygenases (COX) | Arylpropionic acid | Prostaglandin synthesis (inflammation) | orientjchem.org |
| 5-Lipoxygenase (5-LOX) | 2-(3-Benzoylphenyl)propanoic acid | Leukotriene synthesis (inflammation) | researchgate.net |
| Poly(ADP-ribose)polymerase-1 (PARP-1) | Acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid | DNA repair | nih.gov |
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and numerous neurological functions. nih.govmdpi.com Over-activation of this receptor is implicated in various neurological conditions. mdpi.comnih.gov The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. researchgate.net The glycine binding site on the GluN1 subunit of the NMDA receptor has been a target for the development of therapeutic agents. nih.govnih.gov
Several series of amino acid derivatives have been developed as agonists or antagonists at this site. For example, (R)-2-amino-3-triazolpropanoic acid analogues have been identified as glycine site agonists, with some showing selectivity for specific GluN2 subunits of the NMDA receptor. nih.govnih.gov Similarly, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been shown to be potent agonists at the glycine binding site. nih.gov Conversely, derivatives of 2-naphthoic acid have been identified as allosteric inhibitors of the NMDA receptor, acting at a novel binding site. nih.gov The structural similarity of this compound to some of these compounds suggests that it could potentially modulate NMDA receptor activity.
Anti-proliferative Mechanisms
The anti-proliferative activity of compounds related to this compound has been a subject of intense investigation, with research pointing towards multiple mechanisms of action. Notably, derivatives of 2-anilinopyrimidine have demonstrated significant anti-proliferative effects against breast cancer cell lines, with some compounds exhibiting superior activity to the standard drug 5-fluorouracil. mdpi.com The anti-proliferative prowess of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and aromatase. mdpi.comnih.gov For instance, certain 2-anilinopyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, underscoring their potential as cancer therapeutics. mdpi.comnih.gov
Furthermore, the anti-proliferative effects of non-steroidal anti-inflammatory drugs (NSAIDs) with structures analogous to 2-(anilino)propanoic acid, such as profens, have been well-documented. nih.gov Their mechanism, while not fully elucidated, is believed to extend beyond the inhibition of cyclooxygenase (COX) enzymes. nih.gov Similarly, amino acid mixtures have been found to induce apoptosis in cancer cells by inhibiting the proteasome and activating autophagy. nih.gov The conjugation of amino acid moieties to other molecules, such as glycyrrhetinic acid, has also been shown to enhance anti-proliferative activity and selectivity against tumor cells. mdpi.com
Exploration of Diverse Biological Activities in Related Compounds
Antimicrobial Properties (e.g., Antibacterial, Antifungal, Anthelmintic)
Compounds sharing the N-phenyl-alpha-amino acid scaffold have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Activity: Phenylalanine derivatives have shown considerable promise as antibacterial agents. For example, phenylalanine-conjugated lipophilic norspermidine derivatives have exhibited enhanced antibacterial efficacy against various drug-sensitive and drug-resistant bacteria, including S. aureus and E. coli. nih.gov The length of the aliphatic chain in these conjugates plays a crucial role in their activity, with a dodecanoyl chain demonstrating the most potent effect. nih.gov Cationic surfactants based on phenylalanine have also been reported to have promising antibacterial efficacy against a range of bacterial strains. researchgate.net
Antifungal Activity: The antifungal potential of phenylalanine derivatives is also noteworthy. Dipeptides containing phenylalanine derivatives have shown inhibitory effects against various pathogenic fungal strains, including Aspergillus and Penicillium species. mdpi.com The substitution on the phenylalanine ring, such as with fluorine, can significantly influence the antifungal potency. mdpi.com Furthermore, tripeptides of the form L-arginyl-X-L-phenylalanine, where X is an amino acid antagonist, have been found to inhibit the growth of Aspergillus fumigatus and Aspergillus flavus. nih.gov
Anthelmintic Activity: The anthelmintic potential of related structures has also been explored. For instance, α,β-unsaturated ketones and amides have been synthesized and tested for their activity against gastrointestinal worms like Syphacia obvelata and Hymenolepis nana. nih.gov Additionally, new thiosemicarbazide (B42300) derivatives have shown significant mortality against nematodes of the genus Rhabditis sp., with some derivatives being more active than the standard drug albendazole. rsc.org
Antimicrobial Activity of Related Compounds
| Compound/Derivative Class | Microorganism | Activity Metric (e.g., MIC, IC50) | Observed Activity | Reference |
|---|---|---|---|---|
| Phenylalanine-conjugated norspermidine (dodecanoyl analogue) | S. aureus | MIC | 6 µg/mL | nih.gov |
| Phenylalanine-conjugated norspermidine (dodecanoyl analogue) | E. coli | MIC | 14 µg/mL | nih.gov |
| (S)-α-methyl-4-fluorophenylalanine | P. aurantiogriseum 12053 | Concentration for significant suppression | 0.13 mg/ml | mdpi.com |
| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. | Mortality | 100% at 5.56 mg/mL | rsc.org |
Anti-inflammatory Potential
The anti-inflammatory properties of compounds structurally related to this compound are well-established, particularly within the class of 2-arylpropionic acid-derived NSAIDs (profens). nih.gov These compounds are widely used for their anti-inflammatory effects, which are primarily mediated through the inhibition of COX enzymes. nih.gov
Recent research has also focused on novel derivatives with enhanced anti-inflammatory potential. For example, maleanilic and succinanilic acids containing selenium have been shown to downregulate key inflammatory markers such as COX-2, IL-1β, and IL-6. acs.org Similarly, new derivatives of succinimide (B58015) with a pivalate (B1233124) moiety have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models. mdpi.com The inhibitory potency of these compounds against COX-1 and COX-2 enzymes underscores their potential as anti-inflammatory agents. mdpi.com
Anti-inflammatory Activity of Related Compounds
| Compound/Derivative Class | Assay/Model | Activity Metric (e.g., IC50, % Inhibition) | Observed Activity | Reference |
|---|---|---|---|---|
| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Carrageenan-induced paw edema (30 mg/kg) | % Inhibition (5th hour) | 40.58 ± 0.84% | mdpi.com |
| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 105 µg/mL | mdpi.com |
| Selenium-containing maleanilic/succinanilic acids | COX-2, IL-1β, IL-6 downregulation | Fold Change | Significant downregulation | acs.org |
Antioxidant Properties (based on related scaffolds)
The antioxidant potential of scaffolds related to this compound, particularly those containing aniline and amino acid moieties, has been a subject of considerable interest. Anilines, which are structurally similar to phenols, exhibit comparable radical scavenging abilities. nih.gov The antioxidant activity of aniline derivatives is influenced by the nature and position of substituents on the aromatic ring. researchgate.net
Amino acids themselves contribute to antioxidant defense, with their activity depending on the properties of their side chains. nih.govplos.org For instance, hydrophobic amino acid residues are effective against peroxyl radicals. plos.org Theoretical studies using density functional theory (DFT) have identified several amino acids, including tyrosine, cysteine, and tryptophan, as having high antioxidant capacity. nih.gov Furthermore, α-aryl-N-aryl nitrones, which can be considered related scaffolds, have shown significant cytoprotective effects against oxidative stress by increasing reduced glutathione (B108866) (GSH) levels. nih.gov
Antioxidant Activity of Related Scaffolds
| Compound/Scaffold Class | Assay | Activity Metric | Key Finding | Reference |
|---|---|---|---|---|
| Aniline derivatives | H2O2 scavenging | EC50 | More active than corresponding phenolic series | researchgate.net |
| Phenolic compounds | DPPH scavenging | Antiradical Efficiency (AE) | More active than corresponding aniline series | researchgate.net |
| α-phenyl-N-phenyl nitrone | Cell-based assay | GSH level increase | Increased GSH levels by 65% | nih.gov |
Antiangiogenic Activity (based on related scaffolds)
The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. Compounds with scaffolds related to N-phenyl-alpha-amino acids have demonstrated promising antiangiogenic activity. For instance, N-biphenyl sulfonyl-phenylalanine hydroxamic acid has been shown to potently inhibit matrix metalloproteinases (MMPs) involved in angiogenesis, leading to the inhibition of tumor-induced angiogenesis and primary tumor growth. nih.gov
Derivatives of other complex molecules that incorporate amino acid-like structures have also exhibited antiangiogenic effects. Asiatic acid amino acid derivatives, for example, have shown powerful anti-angiogenic effects in a zebrafish model. nih.gov Similarly, certain derivatives of the natural product gambogic acid have displayed strong antiangiogenic activities by inhibiting the formation of intersomitic blood vessels in zebrafish embryos. mdpi.com These findings highlight the potential of incorporating N-aryl-alpha-amino acid-like moieties into larger molecular frameworks to develop novel antiangiogenic agents.
Antiangiogenic Activity of Related Scaffolds
| Compound/Derivative Class | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| N-biphenyl sulfonyl-phenylalanine hydroxiamic acid | Mouse tumor models | Potent inhibition of tumor-induced angiogenesis | nih.gov |
| Asiatic acid amino acid derivatives | Zebrafish model | Powerful anti-angiogenic effects | nih.gov |
| Gambogic acid derivatives | Zebrafish model | Strong antiangiogenic activities | mdpi.com |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a molecule like 2-(4-Bromoanilino)propanoic acid, which possesses both acidic and aromatic amine functionalities, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The separation of aromatic compounds, including those with bromo- and carboxylic acid functional groups, is a common application of HPLC. nih.govsielc.comsigmaaldrich.com For this compound, a reversed-phase HPLC method would likely be the primary choice.
A typical HPLC system for the analysis of this compound would involve a C18 or a phenyl-hexyl column to leverage the hydrophobic and aromatic nature of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid and the amino group, thereby influencing retention and peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound is expected to exhibit strong absorbance in the UV region. sielc.com
To illustrate a potential HPLC method, the following table outlines hypothetical chromatographic conditions based on methods for similar aromatic carboxylic acids. sielc.com
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
This table represents a hypothetical HPLC method for this compound based on established methods for structurally related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for polar and non-volatile compounds like this compound, direct analysis by GC-MS is challenging. The carboxylic acid and secondary amine groups make the molecule prone to thermal degradation in the hot injector and column. Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. nih.govmdpi.com
Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl halides). For the amine group, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed. The choice of derivatization agent would need to be carefully optimized to ensure a complete and stable reaction. Following derivatization, the resulting derivative can be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer. The mass spectrum would provide both qualitative (structural information from fragmentation patterns) and quantitative data. nih.gov
A potential GC-MS method following derivatization is outlined in the table below.
| Parameter | Condition |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
This table presents a hypothetical GC-MS method for the derivatized form of this compound, based on general principles for the analysis of similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it an ideal technique for the analysis of this compound in complex mixtures without the need for derivatization. nih.govnih.gov Reversed-phase LC, similar to the HPLC methods described above, would be used for separation.
The key advantage of LC-MS is the ability to obtain molecular weight information and fragmentation patterns, which greatly aids in compound identification and confirmation. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. Depending on the mobile phase pH, the compound could be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion into product ions. nih.govnih.gov
The following table details plausible LC-MS conditions.
| Parameter | Condition |
| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ionization | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
This table outlines a hypothetical LC-MS method for this compound, drawing on established practices for the analysis of aromatic amines and carboxylic acids.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation for this compound on a UPLC system would be the same as for HPLC, but the run times would be much shorter, often in the range of a few minutes. nih.govnih.gov The higher backpressure generated by the smaller particles requires specialized UPLC instrumentation capable of operating at these elevated pressures. A UPLC method would offer a high-throughput option for the analysis of this compound.
Method Development and Validation in Complex Matrices
When analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., soil, water), method development and validation are critical to ensure accurate and reliable results. nih.govoup.comnih.gov The complexity of these matrices can lead to interferences that affect the accuracy, precision, and sensitivity of the analytical method.
Method development typically involves optimizing sample preparation, chromatographic separation, and detector settings. Sample preparation is a crucial step to remove matrix components that could interfere with the analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be employed. oup.comnih.gov The choice of extraction technique will depend on the physicochemical properties of the analyte and the nature of the matrix.
Once a method is developed, it must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH). A typical validation would include the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes the key validation parameters and their description.
| Validation Parameter | Description |
| Specificity | No interference from matrix components at the retention time of the analyte. |
| Linearity (r²) | Typically > 0.99 for the calibration curve. |
| Accuracy (% Recovery) | Usually expected to be within 80-120%. |
| Precision (% RSD) | Typically < 15% for the relative standard deviation. |
| LOD & LOQ | Determined based on signal-to-noise ratio or standard deviation of the response. |
| Robustness | Assessed by making small changes to method parameters (e.g., pH, mobile phase composition). |
This table provides an overview of the essential parameters for the validation of an analytical method for this compound in a complex matrix.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Specificity or Potency
The structural scaffold of 2-(4-Bromoanilino)propanoic acid offers a versatile platform for chemical modification to enhance its biological activity. targetmol.com Future synthetic strategies will likely focus on creating a library of derivatives through targeted modifications at several key positions on the molecule. The primary goals of these modifications would be to improve binding affinity for its biological target, increase selectivity to reduce off-target effects, and optimize pharmacokinetic properties.
Key synthetic approaches could include:
Modification of the Phenyl Ring: Introducing or altering substituents on the 4-bromophenyl ring can modulate the compound's electronic and steric properties. For instance, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly impact target interaction.
Alterations to the Propanoic Acid Moiety: The carboxylic acid group is often crucial for target binding. Esterification or amidation of this group could create prodrugs with improved bioavailability. nih.gov Furthermore, modifications to the ethyl chain, such as introducing conformational constraints or additional functional groups, could enhance binding specificity.
The synthesis of these novel derivatives can be guided by structure-activity relationship (SAR) studies, building upon the knowledge gained from initial screening and biological evaluation. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been synthesized and evaluated for cyclooxygenase (COX) enzyme inhibitory activity, demonstrating that modifications can lead to compounds with improved potency compared to existing drugs like ibuprofen (B1674241). nih.govresearchgate.net Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown this scaffold's potential for developing novel anticancer and antioxidant candidates. nih.gov
| Modification Site | Synthetic Strategy | Desired Outcome |
|---|---|---|
| 4-Bromophenyl Ring | Substitution of the bromine atom with other functional groups (e.g., -F, -Cl, -CH3, -OCH3) | Modulation of lipophilicity and electronic properties to enhance target binding. |
| Propanoic Acid Moiety | Esterification, amidation, or replacement with bioisosteres like tetrazole. researchgate.net | Improved pharmacokinetic profile (e.g., cell permeability, metabolic stability) or altered binding interactions. |
| Anilino Linker | Alkylation or acylation of the nitrogen atom. | Alteration of molecular conformation and hydrogen bonding potential. |
Advanced Mechanistic Studies at the Molecular Level
A fundamental understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. Future research should employ a range of advanced biophysical and biochemical techniques to identify its direct molecular target(s) and elucidate its mechanism of action.
Potential advanced mechanistic studies include:
Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be used to identify the specific proteins or biomolecules that interact directly with the compound. Once a target is identified, further validation using genetic techniques like CRISPR-Cas9 or RNA interference in cellular models will be essential.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the precise binding mode. This information is critical for understanding the basis of its activity and for guiding the rational design of more potent and selective derivatives.
Enzyme Kinetics and Binding Assays: If the target is an enzyme, detailed kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). researchgate.net Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity (dissociation constant, Kd) and thermodynamics of the interaction.
Spectroscopic Techniques: Advanced analytical methods like photoionization and photoelectron photoion coincidence spectroscopy can be employed to identify reactive intermediates and understand reaction pathways, which can be particularly useful in studying the compound's metabolism and potential for covalent modification of its target. rsc.orgethz.chdntb.gov.ua
These detailed mechanistic studies will not only clarify how this compound functions but will also provide a solid foundation for its translation from a laboratory compound to a potential clinical candidate.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline has the potential to significantly accelerate the development of derivatives of this compound. nih.govgoogle.com These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent through traditional methods. springernature.comtandfonline.com
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of a series of analogs with their biological activity. slideshare.net These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known molecules to design entirely new chemical structures with desired properties. slideshare.net This approach can be used to explore a much broader chemical space for novel derivatives of this compound that are optimized for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Virtual Screening and Docking: AI can enhance traditional virtual screening methods by developing more accurate scoring functions for molecular docking simulations. nih.gov This allows for more efficient screening of large compound libraries to identify potential hits that are likely to bind to the target of interest.
Predictive Toxicology and Pharmacokinetics: ML models can be trained to predict the potential toxicity and pharmacokinetic profiles of new compounds based on their chemical structure. springernature.com This can help to identify and deprioritize compounds with unfavorable properties early in the discovery process, saving time and resources.
By leveraging the power of AI and ML, researchers can adopt a more data-driven and efficient approach to the design and optimization of this compound derivatives, ultimately increasing the probability of developing a successful drug candidate. nih.gov
| Application | AI/ML Technique | Objective |
|---|---|---|
| QSAR Modeling | Random Forest, Support Vector Machines (SVM), Neural Networks | Predict biological activity of new derivatives based on their chemical structure. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel molecular structures with optimized properties. slideshare.net |
| Virtual Screening | Deep Learning-based scoring functions | Improve the accuracy of predicting binding affinity in molecular docking. |
| ADMET Prediction | Multitask Deep Neural Networks | Forecast pharmacokinetic and toxicity profiles of candidate compounds. springernature.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Bromoanilino)propanoic acid, and how can retrosynthetic analysis optimize pathway design?
- Methodological Answer : Retrosynthetic analysis for this compound can be guided by AI-driven tools that leverage databases like Pistachio, Reaxys, and BKMS Metabolic to propose feasible routes. For example, the synthesis of structurally similar propanoic acid derivatives (e.g., 2-(4-Ethylphenyl)propanoic acid) involves coupling aryl halides with amino acids or introducing bromine via electrophilic aromatic substitution . Key steps include:
- Bromination : Para-bromination of aniline derivatives using NBS (N-bromosuccinimide) or Br₂/FeBr₃.
- Propanoic Acid Formation : Condensation of brominated aniline with propanoic acid precursors (e.g., via Ullmann coupling or nucleophilic substitution).
- Purification : Column chromatography or recrystallization to isolate the product, with impurity profiles monitored using HPLC (as seen in pharmaceutical standards for related compounds) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound and distinguish it from structural analogs?
- Methodological Answer :
- NMR : The para-bromoanilino group will show distinct aromatic proton signals (doublets in the δ 7.2–7.6 ppm range) and a singlet for the NH group (δ ~5.0 ppm). The propanoic acid moiety will exhibit a triplet for the CH₂ group (δ ~2.5 ppm) and a carboxylic acid proton (δ ~12 ppm, if not deuterated) .
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The C-Br bond in the aromatic ring appears at ~500–600 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₉H₁₀BrNO₂ (expected m/z ≈ 243–245 for ⁷⁹Br/⁸¹Br isotopes). Fragmentation patterns can differentiate it from isomers like 3-(4-bromophenyl)propanoic acid .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate HOMO-LUMO gaps to predict reactivity. Studies on similar compounds (e.g., GW 1929 hydrochloride) use B3LYP/6-31G* basis sets to model electrostatic potentials and charge distribution .
- Molecular Docking : Screen against protein targets (e.g., peroxisome proliferator-activated receptors) using software like AutoDock Vina. Compare binding affinities with analogs (e.g., 2-(hexadecanoylamino)propanoic acid) to assess the impact of bromine substitution .
- Solubility Prediction : Use COSMO-RS models to estimate solubility in polar solvents, critical for formulation studies .
Q. How do structural modifications (e.g., halogen substitution, stereochemistry) influence the biological activity and metabolic stability of this compound?
- Methodological Answer :
- Halogen Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, potentially increasing interactions with hydrophobic enzyme pockets (observed in studies of 4-bromohydrocinnamic acid derivatives) .
- Stereochemical Impact : Enantiomeric resolution via chiral HPLC (e.g., using Chiralpak AD-H columns) can isolate (R)- and (S)-forms. Comparative bioassays (e.g., enzyme inhibition assays) reveal stereospecific activity, as seen in tyrosine derivatives .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS. Bromine may reduce oxidative metabolism compared to chloro or methyl analogs .
Data Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in reported yields for similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) may arise from reaction conditions (catalyst loading, solvent purity). Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
- Spectroscopic Artifacts : Impurities like residual solvents or unreacted aniline may mimic NH proton signals. Use deuterated DMSO for NMR to suppress exchange broadening, and cross-validate with high-resolution MS .
Safety and Handling
- Exposure Mitigation : Follow OSHA guidelines (29 CFR 1910.1020) for air sampling and PPE (gloves, goggles) during synthesis. Emergency showers/eye wash stations are mandatory, as per protocols for handling brominated aromatics .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA regulations for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
